molecular formula C8H12O2 B076459 Ethanone, 1-(7-oxabicyclo[4.1.0]hept-1-yl)- CAS No. 15121-01-4

Ethanone, 1-(7-oxabicyclo[4.1.0]hept-1-yl)-

Cat. No.: B076459
CAS No.: 15121-01-4
M. Wt: 140.18 g/mol
InChI Key: IYVLEWWTLSXNMH-UHFFFAOYSA-N
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Description

Ethanone, 1-(7-oxabicyclo[4.1.0]hept-1-yl)-, also known as norcamphorone, is a bicyclic ketone with a unique molecular structure. This compound is characterized by its bicyclic framework, which includes an oxirane ring fused to a cyclohexane ring. The presence of the oxirane ring imparts distinct chemical properties to the compound, making it a subject of interest in various fields of research.

Preparation Methods

The synthesis of Ethanone, 1-(7-oxabicyclo[4.1.0]hept-1-yl)- involves several steps. One common method includes the oxidation of cyclohexene derivatives. The reaction typically employs oxidizing agents such as peracids or hydrogen peroxide in the presence of a catalyst. The reaction conditions, including temperature and solvent, are optimized to achieve high yields of the desired product .

In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow processes, which allow for better control over reaction parameters and improved safety. These methods often utilize similar oxidizing agents and catalysts but are designed to handle larger quantities of reactants and products .

Chemical Reactions Analysis

Ethanone, 1-(7-oxabicyclo[4.1.0]hept-1-yl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form carboxylic acids or other oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction reactions can convert the ketone group to an alcohol. Reagents such as sodium borohydride or lithium aluminum hydride are typically used for this purpose.

    Substitution: The oxirane ring can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols open the ring to form new compounds.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction typically produces alcohols .

Scientific Research Applications

Ethanone, 1-(7-oxabicyclo[4.1.0]hept-1-yl)- has several applications in scientific research:

    Chemistry: The compound is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and natural products.

    Biology: Its unique structure makes it a useful probe in studying enzyme mechanisms and protein-ligand interactions.

    Medicine: Research has explored its potential as a precursor for pharmaceuticals, particularly in the development of drugs targeting specific enzymes or receptors.

    Industry: The compound’s reactivity and stability make it suitable for use in the production of fine chemicals and specialty materials

Mechanism of Action

The mechanism by which Ethanone, 1-(7-oxabicyclo[4.1.0]hept-1-yl)- exerts its effects is primarily through its interactions with molecular targets such as enzymes and receptors. The oxirane ring can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of enzyme activity. This interaction can affect various biochemical pathways, depending on the specific target and context .

Comparison with Similar Compounds

Ethanone, 1-(7-oxabicyclo[4.1.0]hept-1-yl)- can be compared to other bicyclic ketones, such as:

    Ethanone, 1-(6-methyl-7-oxabicyclo[4.1.0]hept-1-yl)-: This compound has a similar structure but includes a methyl group, which can influence its reactivity and biological activity.

    7-Oxabicyclo[2.2.1]heptane derivatives: These compounds share the oxirane ring but differ in the size and substitution pattern of the bicyclic framework.

The uniqueness of Ethanone, 1-(7-oxabicyclo[4.1.0]hept-1-yl)- lies in its specific ring structure and the absence of additional substituents, which can lead to distinct chemical and biological properties .

Properties

IUPAC Name

1-(7-oxabicyclo[4.1.0]heptan-1-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O2/c1-6(9)8-5-3-2-4-7(8)10-8/h7H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYVLEWWTLSXNMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C12CCCCC1O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90336784
Record name Ethanone, 1-(7-oxabicyclo[4.1.0]hept-1-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90336784
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15121-01-4
Record name Ethanone, 1-(7-oxabicyclo[4.1.0]hept-1-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90336784
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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